1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine

Lipophilicity Drug Design ADME

1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine (CAS 2138585-23-4) is a fluorinated piperazine derivative featuring a 6-fluoropyridin-3-ylmethyl motif that critically enhances lipophilicity (XLogP3=1.3 vs. 0.6 for non-fluorinated analogs). This fluorine substitution directly improves membrane permeability, metabolic stability, and target binding. It serves as a versatile intermediate for D4 receptor modulators with >1,100-fold selectivity over D2/D3, novel AcrAB-TolC efflux pump inhibitors for combating multidrug-resistant Gram-negative bacteria, and next-generation agrochemicals. The ethylpiperazine moiety provides a convenient handle for further functionalization. For research use only; not for human or veterinary use.

Molecular Formula C12H18FN3
Molecular Weight 223.29 g/mol
CAS No. 2138585-23-4
Cat. No. B1415871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine
CAS2138585-23-4
Molecular FormulaC12H18FN3
Molecular Weight223.29 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=CN=C(C=C2)F
InChIInChI=1S/C12H18FN3/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(13)14-9-11/h3-4,9H,2,5-8,10H2,1H3
InChIKeyLQDFUCYGOCCNAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine (CAS 2138585-23-4): A Fluorinated Piperazine Building Block for CNS-Targeted Drug Discovery


1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine (CAS 2138585-23-4) is a fluorinated piperazine derivative with the molecular formula C12H18FN3 and a molecular weight of 223.29 g/mol [1]. This compound features a piperazine ring substituted with an ethyl group and a 6-fluoropyridin-3-ylmethyl moiety, placing it within the class of substituted piperazines widely employed as pharmaceutical intermediates and building blocks [2]. The presence of a fluorine atom on the pyridine ring is a key structural feature that distinguishes it from non-fluorinated analogs and underpins its specific physicochemical and potential pharmacokinetic attributes [3].

Why 1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine Cannot Be Substituted by Non-Fluorinated or N-Alkyl Piperazine Analogs


Substitution of 1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine with a non-fluorinated or differently substituted piperazine analog is not a straightforward exchange due to the unique physicochemical signature conferred by the 6-fluoro substituent on the pyridine ring. This fluorine atom significantly alters the compound's lipophilicity (XLogP3 = 1.3), hydrogen bonding capacity, and electronic distribution compared to analogs lacking this modification, such as 1-ethyl-4-(pyridin-3-ylmethyl)piperazine (XLogP3 = 0.6) or the unsubstituted piperazine derivative (XLogP3 = -0.2) [1][2]. Such differences directly impact membrane permeability, metabolic stability, and target binding in medicinal chemistry campaigns, meaning that a 'similar' compound may exhibit markedly different pharmacokinetic and pharmacodynamic behavior in a given assay or biological system [3]. The quantitative evidence below establishes the specific, measurable advantages of this compound's structural attributes.

Quantitative Differentiation of 1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine Against Key Analogs


Enhanced Lipophilicity (XLogP3) vs. Non-Fluorinated Analogs

The compound exhibits a computed XLogP3 value of 1.3, indicating significantly higher lipophilicity than two key non-fluorinated comparators: 1-ethyl-4-(pyridin-3-ylmethyl)piperazine (XLogP3 = 0.6) and 1-[(pyridin-3-yl)methyl]piperazine (XLogP3 = -0.2) [1][2][3].

Lipophilicity Drug Design ADME

Increased Molecular Weight and Fluorine Substitution for Metabolic Stability

The compound incorporates a fluorine atom at the 6-position of the pyridine ring, increasing its molecular weight to 223.29 g/mol compared to 205.30 g/mol for the non-fluorinated analog 1-ethyl-4-(pyridin-3-ylmethyl)piperazine and 177.25 g/mol for the unsubstituted piperazine derivative [1][2][3]. Fluorine substitution is a well-established strategy to block metabolic soft spots and enhance oxidative stability [4].

Metabolic Stability Medicinal Chemistry Bioisostere

Increased Hydrogen Bond Acceptor Count for Enhanced Target Interaction

The compound possesses 4 hydrogen bond acceptor (HBA) atoms, compared to 3 HBA for the non-fluorinated analog 1-ethyl-4-(pyridin-3-ylmethyl)piperazine [1][2]. The additional acceptor is the fluorine atom, which can participate in weak hydrogen bonding and multipolar interactions with biological targets.

Hydrogen Bonding Receptor Binding Pharmacophore

Preserved Rotatable Bond Count and Topological Polar Surface Area for Favorable ADME Profile

Despite the addition of a fluorine atom, the compound maintains a rotatable bond count of 3 and a topological polar surface area (TPSA) of 19.4 Ų, identical to its non-fluorinated analog 1-ethyl-4-(pyridin-3-ylmethyl)piperazine [1][2]. This indicates that the beneficial increase in lipophilicity is achieved without compromising key drug-likeness metrics.

Drug-likeness Oral Bioavailability ADME

Primary Application Scenarios for 1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine in Pharmaceutical and Agrochemical Research


CNS Drug Discovery: Lead Optimization of Dopamine D4 Receptor Ligands

The 6-fluoropyridin-3-ylmethyl motif is a known pharmacophore for dopamine D4 receptor ligands, as demonstrated by the development of 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((6-fluoropyridin-3-yl)methyl)piperazine ([18F]3d), which exhibits >1,100-fold selectivity for D4 over D2/D3 receptors and favorable brain uptake [1][2]. The target compound serves as a versatile intermediate for constructing novel D4 receptor modulators with optimized lipophilicity and metabolic stability for PET imaging or therapeutic applications.

Antimicrobial Resistance: Efflux Pump Inhibitor Development

Pyridylpiperazine-based compounds have been identified as allosteric inhibitors of the AcrAB-TolC efflux pump in Gram-negative bacteria, potentiating antibiotic activity in E. coli [3]. The target compound's fluorinated pyridine moiety and piperazine scaffold align with this pharmacophore class, making it a valuable building block for synthesizing next-generation efflux pump inhibitors to combat multidrug-resistant infections.

Agrochemical Research: Synthesis of Novel Herbicides and Pesticides

Fluorinated pyridine derivatives are widely employed in agrochemicals due to their enhanced metabolic stability and bioavailability [4]. The target compound's 6-fluoropyridin-3-ylmethyl group is a privileged substructure in herbicide design, and the ethylpiperazine moiety provides a handle for further functionalization, enabling the creation of new crop protection agents with improved field performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Ethyl-4-[(6-fluoropyridin-3-yl)methyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.